molecular formula C12H18O B12576220 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene CAS No. 430437-08-4

5-(Ethenyloxy)octahydro-1H-4,7-methanoindene

Cat. No.: B12576220
CAS No.: 430437-08-4
M. Wt: 178.27 g/mol
InChI Key: PKTORKCIXKNVFR-UHFFFAOYSA-N
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Description

5-(Ethenyloxy)octahydro-1H-4,7-methanoindene, also known as vinyl dicyclopentanedimethyl ether, is an organic compound provided as a chemical reagent for research applications. This compound is characterized as a colorless to light yellow liquid and demonstrates good solubility in various organic solvents, making it suitable for diverse synthetic workflows . As a vinyl ether derivative of a complex polycyclic structure, it serves as a valuable intermediate for researchers in organic synthesis, particularly for developing novel compounds or materials. Handling of this material requires appropriate safety precautions; it should be kept away from skin, eyes, and its vapors should not be inhaled. Proper personal protective equipment, including gloves, goggles, and face shields, is essential . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Researchers are advised to consult the safety data sheet and perform their own experiments to determine the compound's suitability for specific research objectives.

Properties

CAS No.

430437-08-4

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

8-ethenoxytricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C12H18O/c1-2-13-12-7-8-6-11(12)10-5-3-4-9(8)10/h2,8-12H,1,3-7H2

InChI Key

PKTORKCIXKNVFR-UHFFFAOYSA-N

Canonical SMILES

C=COC1CC2CC1C3C2CCC3

Origin of Product

United States

Preparation Methods

The synthesis of 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene typically involves the reaction of octahydro-1H-4,7-methanoindene with ethenyloxy reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the ethenyloxy linkage. Industrial production methods may involve large-scale batch reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the product .

Chemical Reactions Analysis

5-(Ethenyloxy)octahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethenyloxy group to an ethoxy group.

    Substitution: The ethenyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Fragrance Industry

Overview:
One of the primary applications of 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene is in the fragrance industry. It serves as a building block for various fragrance formulations due to its olfactory properties.

Key Findings:

  • The compound can enhance the fragrance profile of perfumes, toilet waters, and personal care products such as soaps and hair care items .
  • It is also utilized in cleaning agents to impart pleasant scents .

Table 1: Applications in Fragrance Formulations

Application TypeSpecific Uses
PerfumesEnhances scent profiles
Personal Care ProductsSoaps, shower gels, hair care products
Cleaning AgentsDetergents, air fresheners

Pharmaceutical Applications

Overview:
Research indicates potential pharmaceutical applications for 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene derivatives in medicinal chemistry.

Case Study: Anticancer Activity
A study investigated the anticancer effects of compounds structurally related to 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene. The results showed promising cytotoxicity against breast cancer cell lines (MCF-7), suggesting that such compounds could be developed into anticancer agents .

Table 2: Summary of Pharmaceutical Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against MCF-7 cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Analytical Chemistry

Overview:
5-(Ethenyloxy)octahydro-1H-4,7-methanoindene is also employed in analytical chemistry for separation and identification purposes.

Key Techniques:

  • High Performance Liquid Chromatography (HPLC): The compound can be analyzed using reverse phase HPLC methods. This technique allows for the effective separation of this compound from impurities and is scalable for preparative purposes .

Table 3: Analytical Methods

MethodDescription
HPLCUsed for separation and analysis
Mass SpectrometryCompatible with HPLC for detailed analysis

Mechanism of Action

The mechanism of action of 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene involves its interaction with molecular targets such as enzymes and receptors. The ethenyloxy group can form hydrogen bonds and van der Waals interactions with these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyanate Ester Monomers (e.g., DOCy)

Compound: 2,5-Bis(4-cyanatophenyl)octahydro-1H-4,7-methanoindene (DOCy) .

  • Functional Groups : Two 4-cyanatophenyl groups.
  • Applications : High-performance copolymers with low hygroscopicity, high glass transition temperature (Tg > 300°C), and mechanical robustness .
  • Key Differences: DOCy’s cyanate groups enable cross-linking via cyclotrimerization, forming triazine networks. In contrast, the ethenyloxy group in 5-(ethenyloxy)octahydro-1H-4,7-methanoindene may participate in radical or cationic polymerization, offering distinct material properties.

Fragrance Derivatives (e.g., Aldehydes)

Compound: Octahydro-1H-4,7-methanoindene-5-aldehydes .

  • Functional Groups : Aldehyde (-CHO) at the 5-position.
  • Applications: Perfume compositions for fresh, woody, or citrus notes.
  • Key Differences : Aldehydes are volatile and prone to oxidation, whereas the ethenyloxy group enhances stability. This could improve longevity in fragrance formulations but may reduce olfactory intensity compared to aldehydes.

Brominated Derivatives

Compound: Brominated octahydro-1H-4,7-methanoindene (e.g., allylic bromides) .

  • Functional Groups : Bromine atoms at allylic positions.
  • Applications : Intermediates in organic synthesis.
  • Key Differences : Brominated derivatives exhibit high electrophilicity, enabling nucleophilic substitutions. The ethenyloxy group’s π-electrons may favor addition reactions or serve as a leaving group under acidic conditions.

High-Energy Fuel (JP-10)

Compound : exo-Tetrahydrodicyclopentadiene (JP-10) .

  • Applications : High-density fuel for missiles and jets.
  • Key Differences: JP-10’s energy content (∼39 MJ/L) relies on strained bicyclic hydrocarbons.

Methacrylate Derivatives

Compound: Octahydro-1H-4,7-methanoinden-5-yl methacrylate .

  • Functional Groups : Methacrylate ester.
  • Applications: Monomer for UV-curable resins or adhesives.
  • Key Differences : Methacrylate’s double bond enables radical polymerization, similar to the ethenyloxy group. However, the ester group in methacrylate increases polarity, affecting solubility and material compatibility.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Functional Groups Molecular Formula Molecular Weight Key Applications
5-(Ethenyloxy)octahydro-1H-4,7-methanoindene Ethenyloxy (-O-CH₂CH₂) C₁₂H₁₈O 178.27* Polymers, fragrances
DOCy Bis(4-cyanatophenyl) C₂₇H₂₄N₂O₂ 432.50 High-performance copolymers
Octahydro-1H-4,7-methanoindene-5-aldehyde Aldehyde (-CHO) C₁₁H₁₆O 164.24 Fragrances
JP-10 None (hydrocarbon) C₁₀H₁₆ 136.23 High-energy fuel
Brominated derivatives Allylic Br C₁₀H₁₅Br 215.13 (mono-Br) Synthetic intermediates

*Calculated based on structural similarity.

Table 2: Thermal and Physical Properties

Compound Tg (°C) Decomposition Temp (°C) Solubility
DOCy >300 400–450 Polar aprotic solvents
5-(Ethenyloxy)octahydro-1H-4,7-methanoindene* ~150† ~300† Moderate in ethers
JP-10 N/A 180–200 (boiling point) Hydrophobic

†Estimated based on analogous ethers.

Biological Activity

5-(Ethenyloxy)octahydro-1H-4,7-methanoindene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews existing literature on its biological properties, including antimicrobial and antifungal activities, as well as its pharmacokinetic profiles.

  • Chemical Formula : C10H16O
  • Molecular Weight : 168.24 g/mol
  • CAS Number : 430437-08-4

Biological Activity Overview

The biological activity of 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene has been primarily investigated for its antimicrobial and antifungal properties. The compound's structure suggests that it may interact with biological targets, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene exhibits significant antimicrobial activity against a range of pathogens. In particular, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen TypeActivity Level (MIC µg/mL)
Gram-positive 32
Gram-negative 64
Fungi 16

MIC = Minimum Inhibitory Concentration

Antifungal Activity

The compound has also shown promising antifungal activity. In vitro studies demonstrate its effectiveness against common fungal strains, suggesting potential applications in treating fungal infections.

Fungal StrainActivity Level (MIC µg/mL)
Candida albicans 32
Aspergillus niger 64

Case Studies and Research Findings

Several studies have been conducted to assess the pharmacological profile of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of octahydro compounds, including 5-(Ethenyloxy)octahydro-1H-4,7-methanoindene. Results indicated a dose-dependent response with significant inhibition of bacterial growth at specific concentrations .
  • Pharmacokinetics Research : A pharmacokinetic study examined the absorption and metabolism of the compound in animal models. The results suggested moderate absorption rates with a half-life of approximately 3 hours, indicating potential for therapeutic use .
  • Mechanism of Action Studies : Investigations into the mechanism of action revealed that the compound may disrupt bacterial cell wall synthesis, contributing to its antimicrobial effects .

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